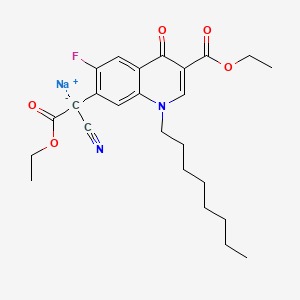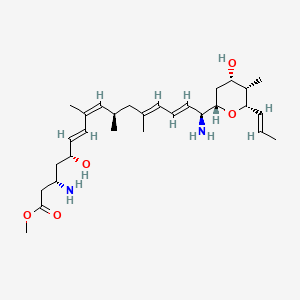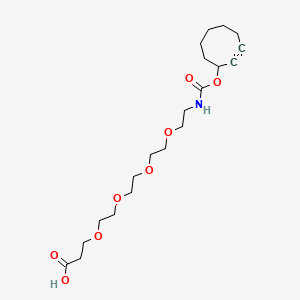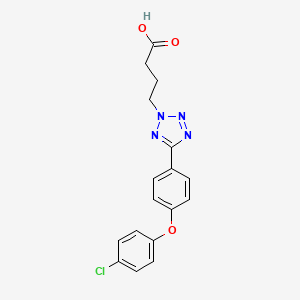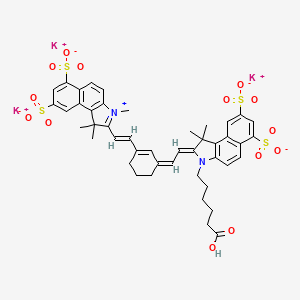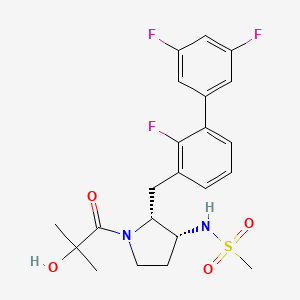
(2R,3R)-Firazorexton
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-Firazorexton is a chiral compound with significant importance in various scientific fields It is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Firazorexton typically involves enantioselective synthesis techniques to ensure the correct stereochemistry. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. For instance, the use of meso-2,3-butanediol dehydrogenase from Serratia marcescens has been reported to produce (2R,3R)-2,3-butanediol, a related compound, with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Bacillus licheniformis has been engineered to produce high yields of (2R,3R)-2,3-butanediol through fed-batch fermentation . These methods are optimized for large-scale production, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-Firazorexton undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding ketones or aldehydes.
Reduction: Reduction reactions can further refine the compound into alcohols or other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2R,3R)-Firazorexton has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of other chiral compounds.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein folding.
Medicine: this compound is explored for its potential therapeutic effects, including its role as a chiral auxiliary in drug synthesis.
Mécanisme D'action
The mechanism of action of (2R,3R)-Firazorexton involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system in which it is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-Firazorexton: This enantiomer has different stereochemistry and may exhibit different biological activities.
meso-2,3-Butanediol: A related compound with different stereochemistry, used in similar industrial applications.
Uniqueness
(2R,3R)-Firazorexton is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high enantiomeric purity and specific interactions with biological targets .
Propriétés
Formule moléculaire |
C22H25F3N2O4S |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
N-[(2R,3R)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C22H25F3N2O4S/c1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14/h4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3/t18-,19-/m1/s1 |
Clé InChI |
VOSAWOSMGPKQEQ-RTBURBONSA-N |
SMILES isomérique |
CC(C)(C(=O)N1CC[C@H]([C@H]1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O |
SMILES canonique |
CC(C)(C(=O)N1CCC(C1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


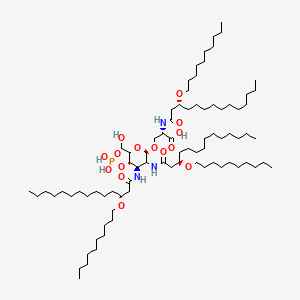

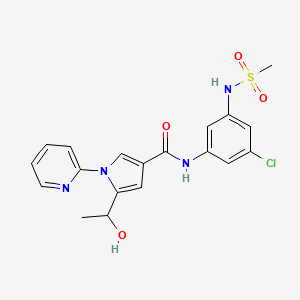
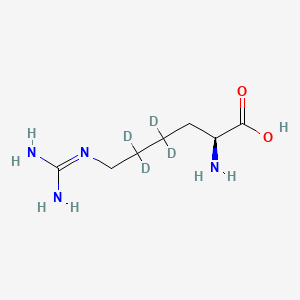
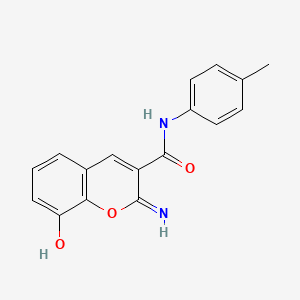

![[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride](/img/structure/B12377587.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12377589.png)
